molecular formula C20H19N3O4S2 B2763535 Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864922-48-5

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2763535
CAS No.: 864922-48-5
M. Wt: 429.51
InChI Key: UPTUCCCDPVUZQA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can be compared with other thiadiazole derivatives, such as:

  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-3-27-19(25)15-6-4-5-7-16(15)21-17(24)12-28-20-22-18(23-29-20)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTUCCCDPVUZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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